molecular formula C8H15NO6S B1422196 (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate CAS No. 1173807-85-6

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate

Cat. No.: B1422196
CAS No.: 1173807-85-6
M. Wt: 253.28 g/mol
InChI Key: IRSDSHMMOLKACP-CIRBGYJCSA-N
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Description

“(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate” is a chemical compound with the CAS Number: 1173807-85-6 and a linear formula of C8H13NO2 . It is used in pharmaceutical testing .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C8H13NO2 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis in Medicinal Chemistry

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a key intermediate in the synthesis of potent hepatitis C virus (HCV) NS3 protease inhibitors. It is a valuable compound in medicinal chemistry due to its role in creating highly specific and effective drugs for treating HCV. Research has focused on developing concise, asymmetric synthesis methods for this compound to enhance its availability for pharmaceutical applications. For instance, Lou et al. (2013) detailed a robust and efficient synthesis process for this compound, highlighting its critical role in HCV drug development (Lou et al., 2013).

Biocatalytic Approaches

Biocatalysis has been explored as a method for producing this compound. Kawabata et al. (2021) developed an enzymatic method using modified esterase from Bacillus subtilis for the asymmetric synthesis of this compound, demonstrating a potential for industrial-scale production (Kawabata et al., 2021).

Enzymatic Hydrolysis and Resolution

The use of bacterial strains for enzymatic hydrolysis has been studied to create high enantioselectivity in the production of this compound. Zhu et al. (2018) identified Sphingomonas aquatilis as an effective biocatalyst for this purpose (Zhu et al., 2018).

Overview of Synthetic Approaches

Sato et al. (2016) provided a comprehensive overview of various methods developed for the preparation of this compound, discussing biocatalytic, catalytic, and stoichiometric approaches. This work emphasized the compound's pharmaceutical significance and the need for efficient synthetic strategies (Sato et al., 2016).

Involvement in Ethylene Biosynthesis in Plants

Research by Hoffman et al. (1982) and McKeon & Yang (2004) explored the role of similar compounds in the ethylene biosynthesis pathway in plants, providing insight into the biochemical processes involving cyclopropane derivatives (Hoffman et al., 1982); (McKeon & Yang, 2004).

Mechanism of Action

Target of Action

The primary targets of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate are currently unknown. This compound is of high pharmaceutical importance , suggesting it may interact with biological targets to exert therapeutic effects.

Mode of Action

It’s known that the compound is synthesized through a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex . .

Biochemical Pathways

Given the compound’s pharmaceutical importance , it is likely to influence key biochemical pathways, but specific pathways and their downstream effects are currently unknown.

Result of Action

As the compound is of high pharmaceutical importance

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate involves the reaction of ethyl diazoacetate with vinylmagnesium bromide to form (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate. This intermediate is then reacted with ammonia to form (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, which is subsequently treated with sulfuric acid to form the hemisulfate salt.", "Starting Materials": [ "Ethyl diazoacetate", "Vinylmagnesium bromide", "Ammonia", "Sulfuric acid" ], "Reaction": [ "Step 1: Ethyl diazoacetate is reacted with vinylmagnesium bromide in an ether solvent to form (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate.", "Step 2: (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate is reacted with ammonia in an alcohol solvent to form (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate.", "Step 3: (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is treated with sulfuric acid to form the hemisulfate salt." ] }

CAS No.

1173807-85-6

Molecular Formula

C8H15NO6S

Molecular Weight

253.28 g/mol

IUPAC Name

ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid

InChI

InChI=1S/C8H13NO2.H2O4S/c1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t6-,8-;/m1./s1

InChI Key

IRSDSHMMOLKACP-CIRBGYJCSA-N

Isomeric SMILES

CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O

SMILES

CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O

Canonical SMILES

CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O

1173807-85-6

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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